5,5-Dimethylhydantoin
Overview
Description
5,5-Dimethylhydantoin is an organic compound with the molecular formula C5H8N2O2. It is a derivative of hydantoin, characterized by the presence of two methyl groups at the 5-position of the hydantoin ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It appears as white crystalline solid and is soluble in organic solvents like ethanol and ether but has limited solubility in water .
Mechanism of Action
Target of Action
5,5-Dimethylhydantoin primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant agents .
Mode of Action
This compound acts as a source of bromine , equivalent to hypobromous acid (HOBr) . The compound’s interaction with its targets leads to the blockade of sodium channels . This blockade inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, preventing the generation and propagation of action potentials .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of the compound into hypobromous acid (HOBr) in the presence of water . The reaction is as follows:
Br2X+2H2O→2HOBr+H2XBr_2X + 2H_2O \rightarrow 2HOBr + H_2X Br2X+2H2O→2HOBr+H2X
Where
H2X H_2X H2X
is this compound . Hypobromous acid then partially dissociates in water :HOBr⇌H++BrO−HOBr \rightleftharpoons H^+ + BrO^- HOBr⇌H++BrO−
Pharmacokinetics
The compound’s lipophilicity and molecular docking of voltage-gated sodium channels have been determined . The compound’s lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The blockade of sodium channels by this compound can lead to the suppression of neuronal excitability, thereby exerting an anticonvulsant effect . In studies, certain this compound-conjugated hemorphin derivatives have shown efficacy against psychomotor seizures and tonic seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . Its mobility in the environment due to its water solubility could potentially influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
5,5-Dimethylhydantoin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been evaluated for its anticonvulsant and central nervous system antitumor properties . The compound interacts with various biomolecules, including voltage-gated sodium channels, where it acts as an inhibitor . This interaction is crucial for its potential use as an anticonvulsant agent.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve the stability of electroless copper plating baths, which indicates its role in cellular stability and function . Additionally, its impact on sodium channels suggests it can alter neuronal activity and cellular excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a source of bromine, equivalent to hypobromous acid, which is involved in disinfection processes . The compound’s ability to inhibit voltage-gated sodium channels is a key mechanism underlying its anticonvulsant activity . This inhibition prevents the propagation of electrical signals in neurons, thereby reducing seizure activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can improve the stability of copper plating baths over time, indicating its potential for sustained biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, studies on zebrafish embryos have demonstrated a dose-dependent relationship, with higher doses leading to increased toxicity and adverse effects . These findings highlight the importance of determining optimal dosages to minimize toxicity while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized in the body to produce formaldehyde, which is further processed through metabolic pathways . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its low solubility in water suggests that it may rely on transport proteins for cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments or organelles . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethylhydantoin can be synthesized through the reaction of acetone cyanohydrin with ammonium carbonate. The process involves mixing acetone cyanohydrin and freshly powdered ammonium carbonate, followed by heating the mixture on a steam bath. The reaction proceeds at temperatures between 68°C and 90°C, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the addition of water to ammonium bicarbonate and acetone cyanohydrin, followed by heating and stirring. The mixture is then subjected to ammonia introduction and further heating to ensure complete reaction. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives like 1,3-dibromo-5,5-dimethylhydantoin.
Substitution: Halogenation reactions can produce compounds such as 1,3-dichloro-5,5-dimethylhydantoin and 1-bromo-3-chloro-5,5-dimethylhydantoin
Common Reagents and Conditions:
Oxidation: Reagents like bromine or chlorine are used under controlled conditions to achieve halogenation.
Substitution: The reactions typically involve halogenating agents like N-bromosuccinimide or N-chlorosuccinimide in the presence of catalysts
Major Products:
- 1,3-Dibromo-5,5-dimethylhydantoin
- 1,3-Dichloro-5,5-dimethylhydantoin
- 1-Bromo-3-chloro-5,5-dimethylhydantoin
Scientific Research Applications
5,5-Dimethylhydantoin has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in esterification and aldol condensation reactions .
- Biology: It serves as a disinfectant and biocide, particularly in water treatment and sanitation .
- Medicine: Derivatives of this compound are explored for their potential anticonvulsant properties and as inhibitors of sodium channels .
- Industry: It is utilized in the production of epoxy resins, adhesives, and as a bleaching agent in the pulp and paper industry .
Comparison with Similar Compounds
5,5-Dimethylhydantoin is compared with other similar compounds based on their chemical structure and applications:
- 1,3-Dibromo-5,5-dimethylhydantoin: Used as a disinfectant and bleaching agent .
- 1,3-Dichloro-5,5-dimethylhydantoin: Employed in water treatment and as a mild chlorinating agent .
- 1-Bromo-3-chloro-5,5-dimethylhydantoin: Utilized for its disinfectant properties .
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin, are particularly valued for their effectiveness as disinfectants and biocides .
Properties
IUPAC Name |
5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIROYDNZEPTFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021754 | |
Record name | 5,5-Dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5-Dimethylhydantoin | |
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Boiling Point |
Sublimes | |
Record name | 5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO | |
Record name | 5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000028 [mmHg] | |
Record name | 5,5-Dimethylhydantoin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3332 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White, crystalline solid, Prisms from dilute alcohol | |
CAS No. |
77-71-4 | |
Record name | Dimethylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,5-Dimethylhydantoin | |
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Record name | 5,5-DIMETHYLHYDANTOIN | |
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Record name | 2,4-Imidazolidinedione, 5,5-dimethyl- | |
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Record name | 5,5-Dimethylhydantoin | |
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Record name | 5,5-dimethylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.957 | |
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Record name | 5,5-DIMETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34032MQ9RO | |
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Record name | 5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178 °C | |
Record name | 5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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